1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid
Description
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzo[d]oxazole moiety fused to an azetidine ring substituted with a carboxylic acid at the 3-position. The benzo[d]oxazole group contributes to aromatic stacking interactions in receptor binding, while the azetidine ring enhances metabolic stability compared to larger cyclic amines like piperidine .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-5-13(6-7)11-12-8-3-1-2-4-9(8)16-11/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
SIMHFEHCCNJXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Benzothiazole Analogs
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-55-3) :
- Replacing benzo[d]oxazole with 4-fluoro-benzothiazole enhances selectivity for S1P1 over S1P3.
- Molecular Formula: C₁₁H₉FN₂O₂S; Molar Mass: 252.26 g/mol.
- Key Finding : Fluorination at the benzothiazole 4-position improves receptor subtype selectivity, critical for reducing cardiovascular side effects in S1P1 agonists .
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate (CAS 1396863-56-1) :
Benzofuran Analogs
- 1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid :
Azetidine vs. Piperidine Derivatives
1-(Benzo[d]oxazol-2-yl)piperidine-2-carboxylic acid (BD555391) :
Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate :
Substitution Patterns
- 1-(3-Fluoro-4-(5-(2-Fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (Compound 14) :
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
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